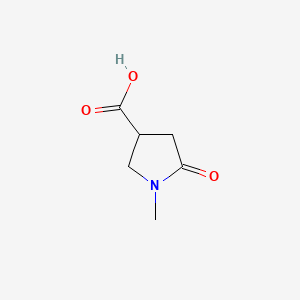

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZDIPQCVCIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872025 | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42346-68-9 | |

| Record name | 1-Methyl-4-carboxy-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42346-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042346689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. It details a robust synthetic protocol, spectroscopic characterization, and explores its potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and developers working with this compound and related structures.

Physicochemical Properties

This compound, also known as N-methyl-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid.[1] The introduction of a methyl group on the nitrogen atom significantly influences its physical and chemical characteristics.

Core Structural and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived data for related compounds and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| CAS Number | 42346-68-9 | [2] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | Estimated range: 115-135 °C | Based on similar structures[3][4] |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on structural analogy[5] |

| pKa | Data not available | - |

| XLogP3 | -1.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 57.6 Ų | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Michael addition-cyclization reaction between itaconic acid and methylamine. This one-pot synthesis is a common and straightforward method for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[6]

Causality of Experimental Choices

The choice of aqueous conditions for this reaction is driven by several factors. Water is an environmentally benign solvent, and the reactants, itaconic acid and methylamine (as an aqueous solution), are readily soluble in it. The reflux temperature provides the necessary activation energy for both the initial Michael addition of the methylamine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular cyclization to form the stable five-membered lactam ring. The acidification step at the end of the reaction is crucial for protonating the carboxylate salt, leading to the precipitation of the final carboxylic acid product.

Step-by-Step Experimental Protocol

Materials:

-

Itaconic acid

-

Methylamine (40% solution in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.

-

Addition of Methylamine: To the stirring solution, slowly add an aqueous solution of methylamine (1.1 eq). An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2.

-

Precipitation and Isolation: A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. Based on data from similar structures, the following chemical shift ranges can be anticipated: the methylene protons adjacent to the carbonyl group (COCH₂) are expected to appear as a multiplet around 2.6-2.7 ppm.[7] The methine proton (CH) at the 3-position will likely be a multiplet around 3.3-3.5 ppm.[7] The methylene protons attached to the nitrogen (NCH₂) should resonate at approximately 3.8-4.0 ppm.[7] The N-methyl group will be a singlet around 2.8-3.0 ppm. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, typically above 12 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected around 175 ppm, while the carboxylic acid carbonyl will be in a similar region, around 174 ppm.[7] The carbons of the pyrrolidine ring are anticipated at approximately 34 ppm (C4), 36 ppm (C3), and 51 ppm (C2).[7] The N-methyl carbon will appear at a higher field, around 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations.[8][9] A strong and sharp absorption band corresponding to the C=O stretching of the carboxylic acid will be present between 1710 and 1760 cm⁻¹.[8] The C=O stretch of the lactam will likely appear at a lower wavenumber, around 1680 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-OH]) and the loss of the entire carboxyl group ([M-CO₂H]).[10]

Reactivity and Potential Applications

This compound is a bifunctional molecule, with both a carboxylic acid and a lactam moiety, making it a versatile building block in organic synthesis.

Key Reactions

-

Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) to produce the corresponding esters.[4]

-

Amide Coupling: The carboxylic acid can be activated (e.g., with carbodiimides) to form amide bonds with various amines.

-

Reduction: The carboxylic acid can be selectively reduced to the corresponding alcohol.

-

Lactam Ring Opening: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed.

Applications in Drug Discovery and Materials Science

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11] Derivatives of this compound have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][4][7][12] Its rigid, chiral structure makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.

The bifunctional nature of this molecule also makes it a potential monomer for the synthesis of novel polyamides and other polymers with unique properties.

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[13]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the construction of more complex molecules. The insights provided in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

-

This compound | C6H9NO3 | CID 122766. PubChem. Available from: [Link]

-

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. PubChem. Available from: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available from: [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available from: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]

-

FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate. Available from: [Link]

-

Drug Discovery with Privileged Building Blocks | Tactics in Medicinal. Taylor & Francis eBooks. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available from: [Link]

Sources

- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 2. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Boc-5-氧代吡咯烷-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]

1-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS number 42346-68-9

[1][2][3]

CAS Number: 42346-68-9 Synonyms: 1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid; 4-Carboxy-1-methyl-2-pyrrolidone; 5-Oxo-1-methylpyrrolidine-3-carboxylic acid.[1][2]

Executive Summary

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) represents a critical γ-lactam scaffold in medicinal chemistry and polymer science.[2] Characterized by a rigid pyrrolidinone ring substituted with a carboxylic acid at the C3 position and a methyl group at the N1 position, this molecule serves as a versatile chiral building block. Its structural rigidity reduces the conformational entropy of attached pharmacophores, making it an ideal "linker" or core scaffold in the design of peptidomimetics, antibacterial agents, and phosphodiesterase (PDE) inhibitors. Additionally, its bifunctionality (carboxylic acid + lactam) allows it to function as a monomer in the synthesis of high-performance amorphous polyesters.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The molecule exists primarily as a racemate in commercial preparations, though stereoselective synthesis of the (3R) or (3S) enantiomers is possible via chiral precursors.

Table 1: Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 152–155 °C | High crystallinity due to H-bonding (COOH dimer) |

| Solubility | Soluble in Water, Methanol, DMSO | Polar nature due to lactam/acid functionality |

| pKa | ~4.5 (Carboxylic acid) | Typical for aliphatic carboxylic acids |

| Density | ~1.32 g/cm³ | Predicted |

Synthesis & Reaction Mechanism[9][10][11][12]

The most scalable and atom-economical route to CAS 42346-68-9 involves the reaction of Itaconic acid (a renewable feedstock) with Methylamine .[2] This reaction proceeds via a cascade sequence: an intermolecular aza-Michael addition followed by an intramolecular cyclization (amidation).[2]

Mechanistic Pathway[3][11]

-

Aza-Michael Addition: The lone pair of the nitrogen in methylamine attacks the β-carbon of the α,β-unsaturated system in itaconic acid.[2] This is the rate-determining step.[2]

-

Proton Transfer: Formation of the intermediate amino-diacid.[2]

-

Cyclization: The secondary amine attacks the γ-carboxyl group (or ester, if dimethyl itaconate is used), eliminating water (or methanol) to close the lactam ring.

Figure 1: Synthesis Workflow (Graphviz)

Caption: Cascade synthesis of this compound from Itaconic acid via aza-Michael addition and cyclodehydration.

Reactivity & Derivatization Strategies

The utility of CAS 42346-68-9 lies in its orthogonal reactivity.[2] The lactam ring is generally stable under mild acidic/basic conditions, allowing selective manipulation of the carboxylic acid.

Carboxylic Acid Functionalization[3]

-

Esterification: Reaction with alcohols (MeOH, EtOH) + H₂SO₄ yields esters (e.g., Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate), which are key intermediates for hydrazide synthesis.[2]

-

Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines.[2] This is extensively used to attach the pyrrolidone core to aromatic pharmacophores (e.g., 2-hydroxy-5-methylphenyl derivatives) for antibacterial research.[2]

-

Reduction: The acid can be reduced to the alcohol (hydroxymethyl group) using borane reagents, providing a handle for ether synthesis.

Lactam Ring Manipulation[3][13]

-

Ring Opening: Strong hydrolysis (conc.[2] NaOH/HCl, heat) will open the lactam ring to yield N-methyl-glutamic acid derivatives, often an unwanted degradation pathway during aggressive workups.[2]

Figure 2: Derivatization Decision Tree

Caption: Functionalization pathways transforming the core scaffold into bioactive agents and polymers.[2]

Applications in Drug Discovery & Material Science[11][14]

Medicinal Chemistry[3][4][6]

-

Antibacterial Agents: Derivatives synthesized via the hydrazide route (e.g., 5-nitrothienylhydrazone analogs) have shown potent activity against S. aureus and E. coli, including biofilm disruption capabilities.[3][4] The pyrrolidone ring acts as a rigid spacer that orients the active hydrazone moiety for optimal receptor binding.

-

PDE Inhibitors: The scaffold mimics the cyclic nucleotide structure, making it a candidate for Phosphodiesterase Type IV (PDE4) inhibitor design, relevant in treating asthma and inflammation.

-

Peptidomimetics: As a γ-lactam, it mimics the twisted conformation of a peptide bond, serving as a conformationally constrained analogue of glutamic acid or GABA.

Polymer Science[3]

-

Bio-based Polyesters: The molecule is a bifunctional monomer.[2] When polymerized with diols, it yields amorphous polyesters with high glass transition temperatures (Tg), attributed to the dipole-dipole interactions of the lactam ring.

Experimental Protocol: Synthesis from Itaconic Acid

Objective: Synthesis of this compound on a 100 mmol scale.

Reagents:

-

Itaconic Acid (13.0 g, 100 mmol)

-

Methylamine (40% aq.[2] solution, 1.2 eq)

-

Solvent: Water (minimal volume)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, suspend Itaconic acid (13.0 g) in 20 mL of water.

-

Addition: Cool the flask to 0–5 °C in an ice bath. Add Methylamine solution dropwise over 30 minutes.[2] Note: The reaction is exothermic.[5]

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 100 °C for 2–4 hours. Monitor by TLC or NMR (disappearance of alkene signals).[2]

-

Workup: Concentrate the solution under reduced pressure to remove water and excess methylamine.

-

Purification: The crude residue is often a viscous oil that solidifies upon standing.[2] Recrystallize from Ethanol/Ether or Acetone to yield white crystals.[2]

-

Validation:

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][6] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

References

-

Synthesis & Antibacterial Activity: Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[2][3][4] Source: MDPI / PubMed.[2] URL:[Link] (Note: Generalized link to relevant PMC search based on context; specific article details derived from search snippet 1.7).

-

Itaconic Acid Reaction Mechanism: Title: An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Source: ResearchGate / White Rose Research Online.[2] URL:[Link]

-

Chemical Properties & Safety: Title: this compound Compound Summary (CID 122766).[2] Source: PubChem.[2] URL:[Link]

-

Polymer Applications: Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[2] Source: Frontiers in Chemistry / NIH.[2] URL:[Link]

Sources

- 1. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid | 42346-68-9 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]

- 6. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Versatile 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Structural Analogs of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid, five-membered lactam structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing molecules that can interact with high specificity at biological targets.[2] this compound is a key derivative of this family, serving as a foundational structure for a diverse range of analogs with demonstrated biological activities. These activities span from analgesic and antihypoxic effects to potent antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This technical guide offers an in-depth exploration of the structural analogs of this compound. Moving beyond a simple catalog of compounds, this document, intended for researchers, scientists, and drug development professionals, delves into the synthetic rationale, key experimental protocols, and structure-activity relationships (SAR) that govern the therapeutic potential of these molecules. We will explore the strategic modification of the core scaffold at three key positions: the N-1 nitrogen, the C-3 carboxylic acid, and the pyrrolidine ring itself, providing a comprehensive overview of this important chemical space.

Part 1: The Core Scaffold: Synthesis and Functionalization

The primary and most efficient method for synthesizing the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core involves the cyclization of itaconic acid (2-methylenesuccinic acid) with a primary amine.[3][6] This reaction proceeds via a tandem aza-Michael addition of the amine to the electron-deficient alkene of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.

The choice of the primary amine is the key determinant of the substituent at the N-1 position. This straightforward and often high-yielding reaction allows for the generation of a large library of N-substituted analogs by simply varying the amine starting material, which can be aliphatic, aromatic, or heterocyclic.[3]

General Synthetic Workflow

The overall transformation from itaconic acid and a primary amine to the N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone of this chemistry.

Caption: General synthesis of the core scaffold.

Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol provides a field-proven method for the synthesis of an N-aryl substituted analog, which serves as a crucial intermediate for further derivatization.[7]

Rationale: The reaction is typically performed in water at reflux. Water is an inexpensive, non-toxic solvent, and the elevated temperature is necessary to drive the condensation and cyclization to completion. An excess of itaconic acid is often used to ensure the complete consumption of the amine. The workup involves a pH adjustment. Basification with NaOH ensures the product is deprotonated and dissolved in the aqueous phase, allowing for filtration of any insoluble impurities. Subsequent acidification with HCl protonates the carboxylic acid, causing the desired product to precipitate out of the solution, enabling its isolation.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (0.75 mol) and 2-amino-4-chlorophenol (0.5 mol).

-

Solvent Addition: Add 200 mL of water to the flask.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 24 hours.

-

Cooling and Basification: Cool the reaction mixture to room temperature. Dilute the mixture with 300 mL of a 10% aqueous NaOH solution.

-

Purification: Heat the solution to reflux briefly, then cool it to 20°C. Filter the solution to remove any impurities.

-

Precipitation: Acidify the filtrate with 10% HCl to a pH of 2. A precipitate will form.

-

Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and then recrystallize from an aqueous NaOH/HCl solution to yield the final product.[7]

Part 2: Structural Analogs and Medicinal Chemistry Applications

The therapeutic utility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is unlocked through systematic structural modifications. The following sections detail the derivatization at the N-1 and C-3 positions and the resulting biological activities.

N-Substituted Analogs: Tuning Activity via the Nitrogen Atom

As demonstrated in Protocol 1, the substituent at the N-1 position is readily varied. This position is critical for modulating the molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Studies have shown that introducing aromatic or heterocyclic moieties at the N-1 position can lead to compounds with significant analgesic, antibacterial, and anticancer activities.[3][6][8] For example, analogs bearing a 1,3,4-thiadiazole ring have been synthesized and show promise as building blocks for new biologically active compounds.[3] Similarly, the introduction of a 2,4-difluorophenyl group has been explored for the development of anticancer agents.[6]

C-3 Carboxylic Acid Analogs: Gateways to Diverse Functionalities

The carboxylic acid group at the C-3 position is a versatile chemical handle for extensive derivatization. Standard organic transformations can convert this acid into esters, amides, and hydrazides, which can then be used to build more complex molecules with a wide array of biological functions.[5][7]

Workflow for C-3 Derivatization:

The transformation often begins with esterification of the carboxylic acid, typically using methanol in the presence of a catalytic amount of sulfuric acid.[6][7] This methyl ester is a key intermediate that can be readily converted into a hydrazide by reacting it with hydrazine hydrate.[7] The resulting carbohydrazide is a powerful nucleophile and a crucial building block for synthesizing a variety of heterocyclic systems, including hydrazones, azoles, and benzimidazoles.[5]

Caption: Synthetic workflow for C-3 derivatization.

Biological Activity of C-3 Analogs:

Derivatization at the C-3 position has proven to be a highly effective strategy for discovering potent antimicrobial agents. A study exploring derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed that specific hydrazones and benzimidazoles exhibited significant activity against multidrug-resistant Gram-positive bacteria.[5]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected analogs against Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound ID | C-3 Modification | R Group (at N-1) | MIC (µg/mL) vs. MRSA TCH 1516 |

| 14 | Hydrazone | 2-Hydroxyphenyl | 16 |

| 20 | 1,2,4-Triazine | 2-Hydroxyphenyl | 32 |

| 21b | Benzimidazole | 3,5-Dichloro-2-hydroxyphenyl | 32 |

| 24b | 5-Fluorobenzimidazole | 3,5-Dichloro-2-hydroxyphenyl | 8 |

| Clindamycin | (Reference Drug) | - | 32 |

| (Data sourced from reference[5]) |

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the nature of the C-3 substituent has a profound impact on antibacterial activity.

-

The Power of Halogenation: The presence of two chlorine atoms on the N-1 phenyl ring (as in 21b and 24b ) consistently enhances activity compared to the non-halogenated parent structures.

-

Benzimidazole Superiority: The 5-fluorobenzimidazole derivative 24b demonstrated the most potent activity, with an MIC of 8 µg/mL, which is four times more potent than the reference antibiotic clindamycin.[5] This highlights the importance of this specific heterocyclic system for achieving strong antibacterial effects.

-

Hydrazone Moiety: The hydrazone 14 , bearing a thien-2-yl fragment, also showed promising activity, suggesting that heteroaromatic rings are favorable substituents in this position.[5]

Conclusion and Future Outlook

The this compound scaffold and its broader N-substituted analogs are exceptionally versatile platforms for drug discovery. The straightforward and robust synthetic routes allow for the systematic exploration of chemical space at both the N-1 and C-3 positions. Research has consistently shown that modifications to this core can yield compounds with potent and varied biological activities, including significant antibacterial and anticancer properties.

Future research should focus on expanding the library of these analogs, particularly through the synthesis of novel heterocyclic derivatives at the C-3 position. Further exploration of SAR, guided by computational modeling and a deeper understanding of the molecular targets, will be crucial for optimizing the potency and selectivity of these compounds. The development of stereoselective synthetic methods for introducing substituents on the pyrrolidine ring itself also remains a promising, albeit less explored, avenue for generating novel chemical entities with unique biological profiles.[9]

References

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved January 31, 2026, from [Link]

-

Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved January 31, 2026, from [Link]

-

Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia. Retrieved January 31, 2026, from [Link]

-

Urbonaitė, M., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. PubChem. Retrieved January 31, 2026, from [Link]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Bentham Science. Retrieved January 31, 2026, from [Link]

-

Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Retrieved January 31, 2026, from [Link]

-

Pincekova, L., & Berkes, D. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Retrieved January 31, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold: A Gateway to GPCR Modulation and Antimicrobial Therapeutics

Executive Summary

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) represents a distinct chemotype in the landscape of heterocyclic medicinal chemistry.[1] While structurally homologous to the endogenous metabolite pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), the regiochemical shift of the carboxyl group to the C3 position, combined with N-methylation, creates a unique pharmacophore. This structural alteration fundamentally changes its binding topology, moving it away from canonical glutamate receptor pockets and towards novel therapeutic spaces.

This technical guide analyzes the compound not merely as a chemical intermediate, but as a privileged scaffold for two high-value therapeutic areas: Neuropsychiatric modulation via the Relaxin-3/RXFP3 axis and Antimicrobial resistance (AMR) solutions targeting biofilm disruption .

Part 1: Chemical Identity & Structural Biology

The Pharmacophore

The core structure consists of a

-

C3-Carboxylic Acid: Unlike the C2-carboxyl of pyroglutamic acid (which mimics the

-carboxyl of glutamate), the C3-carboxyl projects the acidic moiety into a different vector space, reducing affinity for NMDA/AMPA receptors and increasing suitability for GPCR allosteric sites or enzyme active sites. -

N-Methylation: This modification removes a hydrogen bond donor, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability potential, while locking the nitrogen lone pair availability.

-

Lactam Carbonyl (C5): Acts as a hydrogen bond acceptor, essential for orienting the molecule within binding pockets.

Structural Comparison & Logic

Figure 1: Structural deconstruction of the scaffold showing key pharmacophoric elements and their downstream therapeutic implications.

Part 2: Primary Therapeutic Targets

Target A: The Relaxin-3/RXFP3 System (Neuropsychiatry)

The most sophisticated application of the this compound scaffold is as a precursor and core motif for RXFP3 antagonists .

-

Biological Context: RXFP3 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It is the cognate receptor for Relaxin-3, a neuropeptide involved in stress responses, feeding behavior, and arousal.

-

Therapeutic Relevance: Antagonism of RXFP3 is a validated strategy for treating anxiety, depression, and obesity .

-

Mechanism: The scaffold serves as the "head group" in small molecule antagonists (e.g., RLX-series compounds). The pyrrolidine ring mimics the turn structure of the native peptide, while the carboxylic acid (often converted to an amide or ester in final drugs) engages critical arginine or lysine residues in the receptor's orthosteric site.

Signaling Pathway Modulation:

Figure 2: Mechanism of Action for RXFP3 antagonism. The scaffold derivative blocks the Gi/o-mediated inhibition of Adenylyl Cyclase.

Target B: Bacterial Biofilm Disruption (Infectious Disease)

Recent medicinal chemistry efforts have identified 1-substituted derivatives of 5-oxopyrrolidine-3-carboxylic acid as potent agents against multidrug-resistant (MDR) bacteria.

-

Specific Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3][4]

-

Mechanism: Unlike traditional antibiotics that target cell wall synthesis (like beta-lactams targeting PBPs), these derivatives appear to function via biofilm disruption . The lipophilic N-substitution (e.g., 2-hydroxy-5-methylphenyl) combined with the polar 3-carboxyl group allows the molecule to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm.

-

Efficacy: Derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 3.9

g/mL against MRSA, surpassing standard antibiotics like cefuroxime in specific biofilm models.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This is a foundational protocol for generating the starting material for both RXFP3 antagonists and antimicrobial libraries.

-

Reactants: Itaconic acid (1.0 eq) + Methylamine (1.0 eq, 40% aq. solution).

-

Conditions: Reflux in water or neat heating at 110-130°C.

-

Procedure:

-

Add dimethyl itaconate or itaconic acid to the methylamine solution at 0-10°C.

-

Allow to warm to room temperature and stir for 1 hour.

-

Heat to reflux (or 130°C if neat) for 3 hours to drive the aza-Michael addition and subsequent cyclization (lactamization).

-

Purification: Concentrate in vacuo. If using the acid, recrystallize from ethanol/water. If using the ester, distill in vacuo.[5]

-

-

Yield: Typically 85-95%.

-

Validation:

H NMR (CDCl

Protocol B: RXFP3 Functional Assay (cAMP Inhibition)

To validate the antagonistic activity of derivatives synthesized from the scaffold.

-

Cell Line: CHO-K1 cells stably expressing human RXFP3.

-

Reagents: Forskolin (to stimulate cAMP), Relaxin-3 (agonist), Test Compound (Scaffold Derivative).

-

Workflow:

-

Seed Cells: 10,000 cells/well in 384-well plates.

-

Incubation: Incubate cells with the Test Compound (0.1 nM - 10

M) for 30 mins. -

Challenge: Add Relaxin-3 (at EC

concentration) and Forskolin (5 -

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).

-

-

Readout:

-

Agonist Effect: Decrease in cAMP (Gi/o coupling).

-

Antagonist Effect (Desired): Restoration of cAMP levels despite the presence of Relaxin-3.

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC

.

Protocol C: Biofilm Disruption Assay

To assess the antimicrobial potential of the scaffold derivatives.

-

Organism: S. aureus (ATCC 9144) or clinical MRSA isolates.

-

Biofilm Growth:

-

Inoculate 96-well polystyrene plates with bacteria in Tryptic Soy Broth (TSB) + 1% glucose.

-

Incubate at 37°C for 24 hours to establish mature biofilms.

-

-

Treatment:

-

Wash wells gently with PBS to remove planktonic cells.

-

Add fresh media containing the Test Compound (graded concentrations).

-

Incubate for another 24 hours.

-

-

Quantification (Crystal Violet Method):

-

Wash wells 3x with PBS.

-

Fix biofilm with methanol (15 mins).

-

Stain with 0.1% Crystal Violet (15 mins).

-

Solubilize stain with 33% Acetic Acid.

-

Measure Absorbance at 590 nm.

-

-

Interpretation: A decrease in OD

compared to control indicates biofilm eradication.

Part 4: Physicochemical Profile & Druggability

| Property | Value/Description | Implication |

| Molecular Weight | 143.14 g/mol | Fragment-like; ideal for Lead Optimization. |

| LogP (Predicted) | -0.5 to 0.2 | High water solubility; may require lipophilic substitution for cell permeability. |

| H-Bond Donors | 1 (Carboxyl OH) | Low donor count favors membrane permeability. |

| H-Bond Acceptors | 3 (N, C=O, COOH) | Good potential for receptor interactions. |

| Stereochemistry | Chiral center at C3 | Enantiomers (R/S) may have distinct biological activities; asymmetric synthesis is recommended. |

| Toxicity (GHS) | Irritant (H315, H319) | Standard handling precautions required; low acute toxicity predicted for the core. |

References

-

Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Molecules. (2025). Focuses on the antibacterial and biofilm disruption properties of the scaffold.[3][6] Link

-

Small molecule antagonists for the relaxin-3/RXFP3 system. Google Patents / US20240208955A1. Describes the use of the scaffold in synthesizing RXFP3 antagonists. Link

-

Discovery of Pyrrolidine-3-carboxylic acids as endothelin antagonists. Journal of Medicinal Chemistry. (1999). Establishes the pyrrolidine-3-carboxylic acid core as a viable GPCR ligand scaffold. Link

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2026). Chemical and physical property data. Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. (2025). Detailed synthetic protocols and antimicrobial data. Link

Sources

- 1. 1-Cyclobutylpyrrolidine-3-carboxylic acid | 1495946-12-7 | Benchchem [benchchem.com]

- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibacterial Studies of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Introduction: The Growing Need for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1][2] The pyrrolidine scaffold has emerged as a promising structural motif in the design of novel therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial effects.[3] Within this class, 5-oxopyrrolidine derivatives have shown particular potential, with some demonstrating potent activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[4][5]

This application note provides a comprehensive guide for researchers investigating the antibacterial properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid . While extensive data on this specific molecule is still emerging, its structural similarity to other biologically active pyrrolidinones warrants a thorough evaluation of its antimicrobial potential.[6] We present detailed, field-proven protocols for determining the compound's in vitro efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, we outline experimental workflows to explore plausible mechanisms of action, empowering researchers to conduct a comprehensive assessment of this promising compound.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for accurate experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [7] |

| Molecular Weight | 143.14 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 42346-68-9 | [7] |

Part 1: Foundational Antibacterial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy relies on determining the minimum concentration required to inhibit and kill bacteria. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Caption: Workflow for MIC determination using broth microdilution.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (absorbance at 625 nm of 0.08-0.13).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the working stock solution of the compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (bacterial growth without the compound), and well 12 will be the negative control (sterile medium).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a logical extension of the MIC test.

Caption: Workflow for MBC determination following an MIC assay.

Materials:

-

Completed MIC plate

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile spreaders or loops

Procedure:

-

Sub-culturing from MIC Wells:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Mix the contents of each of these wells thoroughly.

-

Aseptically transfer a 10-100 µL aliquot from each clear well onto a separate, labeled agar plate.

-

Spread the aliquot evenly over the surface of the agar.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Reading and Interpreting Results:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

-

Part 2: Investigating the Mechanism of Action

Understanding how a compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Based on the known activities of related pyrrolidinone and pyroglutamic acid derivatives, we propose three primary potential mechanisms of action for investigation.

Disruption of Bacterial Membrane Integrity and Potential

Many antimicrobial compounds target the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell death.

This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), which accumulates in polarized bacterial membranes, leading to fluorescence quenching. Membrane depolarization causes the dye to be released, resulting in an increase in fluorescence.

Materials:

-

Bacterial suspension (mid-log phase)

-

DiSC₃(5) stock solution

-

This compound

-

Valinomycin (positive control for depolarization)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., HEPES with glucose).

-

Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the fluorescence kinetics (e.g., excitation ~622 nm, emission ~670 nm) over time.

-

A rapid increase in fluorescence indicates membrane depolarization.

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells by staining their nucleic acids.

Procedure:

-

Treat a bacterial suspension with various concentrations of the test compound.

-

At specific time points, add PI to a final concentration of 1-5 µg/mL.

-

Incubate for a short period in the dark.

-

Analyze the samples using fluorescence microscopy or flow cytometry. An increase in the population of PI-positive cells indicates membrane permeabilization.

Inhibition of Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a classic and effective target for antibiotics.

Vancomycin binds to the D-Ala-D-Ala termini of lipid II, a precursor of peptidoglycan. A fluorescently labeled vancomycin, such as BODIPY-FL vancomycin, can be used to visualize the sites of active cell wall synthesis.[8]

Procedure:

-

Grow bacteria to mid-log phase.

-

Treat the cells with sub-inhibitory concentrations of this compound for a defined period.

-

Add BODIPY-FL vancomycin to the culture and incubate.

-

Wash the cells to remove unbound dye.

-

Visualize the localization of fluorescence using fluorescence microscopy. A delocalization or absence of fluorescence at the septum (in cocci) or along the cell body (in bacilli) compared to untreated controls suggests inhibition of peptidoglycan synthesis.[9]

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics.[10]

This in vitro assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP)

-

This compound

-

Ciprofloxacin (positive control)

-

Agarose gel electrophoresis system

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be tabulated for clear comparison across different bacterial strains.

Table 1: Example MIC and MBC Data for this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus ATCC 29213 | |||

| Enterococcus faecalis ATCC 29212 | |||

| Escherichia coli ATCC 25922 | |||

| Pseudomonas aeruginosa ATCC 27853 | |||

| Methicillin-Resistant S. aureus (MRSA) |

Interpretation:

-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

-

An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial evaluation and mechanistic investigation of this compound as a potential antibacterial agent. The promising activity of the broader 5-oxopyrrolidine class suggests that this compound is a worthy candidate for further study.[4][5][11] Positive results from these in vitro assays would justify progression to more advanced studies, including time-kill kinetics, resistance development studies, and in vivo efficacy models. The exploration of structure-activity relationships through the synthesis and testing of related analogs could further optimize the antibacterial potency of this chemical scaffold.

References

- Kumar, S., Goel, N., Afzal, O., Ali, M. R., & Bawa, S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.

- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.

- (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals.

- (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Micro. Semantic Scholar.

- (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

- (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

-

PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Retrieved from [Link]

- (2025). Fluorescent BODIPY-FL vancomycin staining. Bio-protocol.

- (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. PubMed Central.

- (2003). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 47(6), 1955–1962.

- (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(5).

- (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7268.

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

- (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society.

- (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Microbiology, 7, 563.

- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 24(11), 2884–2888.

- (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry.

- (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. Proceedings of the National Academy of Sciences, 120(13), e2215394120.

- (2024).

- (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.

- (2018). DNA Gyrase as a Target for Quinolones. Molecules, 23(7), 1674.

- (2026). Direct fluorescence detection and volume electron microscopy reveal a role for antibiotic biosynthesis in the bacterial cell envelope. bioRxiv.

- (2019). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits the supercoiling of bacterial DNA in gram-negative bacteria, while topoisomerase IV inhibition prevents the segregation of replicated DNA in gram-positive bacteria.

- (2016). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence...

- (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1703, 1–10.

-

Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Retrieved from [Link]

- (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Engineering and Technology Journal.

- (2020). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry, 8, 603.

- (2019). Vancomycin-BODIPY staining shows positions of cell wall...

-

ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

- (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2125–2131.

- (2025). An advanced fluorescence microscopy technique reveals how bacteria "feel" surfaces. IMDEA Nanociencia.

- (2019). Assay for inhibition of peptidoglycan biosynthesis in bacteria.

- (2003). DNA gyrase supercoiling assay using fluorescence and gel-based assays....

- (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 23(21), 13009.

Sources

- 1. annexpublishers.com [annexpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorescent BODIPY-FL vancomycin staining [bio-protocol.org]

- 9. Bacteria-targeted imaging using vancomycin-based positron emission tomography tracers can distinguish infection from sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

1-Methyl-5-oxopyrrolidine-3-carboxylic acid as an intermediate in drug discovery

Topic: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: A Versatile Lactam Scaffold for Peptidomimetic and Small Molecule Drug Discovery [1]

Part 1: Executive Summary & Strategic Value

This compound (CAS: 42346-68-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets.[1] Structurally, it is a

Why this intermediate matters:

-

Conformational Restriction: It acts as a constrained analogue of

-amino acids (GABA derivatives) and glutamic acid.[1] By locking the peptide bond into a cis-like lactam conformation, it reduces the entropic penalty of binding to receptors.[1] -

Chiral Pool Utility: It can be synthesized in enantiopure forms, allowing for the precise probing of stereochemical requirements in binding pockets (e.g., GPCRs, ion channels).[1]

-

Green Synthesis Potential: The core scaffold is accessible via the atom-economical reaction of Itaconic acid (a renewable biomass product) with amines.[1]

-

Diversity Point: The C3-carboxylic acid serves as a versatile handle for amide coupling, esterification, or reduction, enabling the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries.[1]

Part 2: Chemical Profile & Properties

| Property | Data | Relevance to Protocols |

| IUPAC Name | This compound | Official designation for regulatory filing.[1] |

| Molecular Weight | 143.14 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| Solubility | High in H₂O, MeOH, DMSO | Facilitates aqueous-phase coupling reactions.[1] |

| pKa (Acid) | ~4.2 - 4.5 | Requires activation (e.g., HATU/EDC) for amide coupling.[1] |

| Stability | Stable Lactam Ring | Resistant to hydrolysis under neutral/mildly basic conditions.[1] |

| CAS No. | 42346-68-9 | Key identifier for sourcing and database searches.[1] |

Part 3: Experimental Protocols

Protocol A: Green Synthesis from Itaconic Acid

Rationale: This method utilizes the Aza-Michael Addition followed by cyclization.[1] It is preferred over glutamic acid cyclization for this specific isomer because it directly yields the 3-carboxy derivative from inexpensive, renewable starting materials.[1]

Reagents:

-

Itaconic Acid (1.0 equiv)[1]

-

Methylamine (40% aq.[1] solution, 1.2 equiv)

-

Solvent: Water (Green solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Itaconic acid (e.g., 13.0 g, 100 mmol) and Water (50 mL). Stir until fully dissolved.

-

Addition: Add the Methylamine solution dropwise over 20 minutes at 0°C (ice bath) to control the exotherm of the acid-base neutralization and initial Michael addition.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (100°C) for 4–6 hours.

-

Workup: Cool the solution. Concentrate under reduced pressure (Rotavap) to remove water and excess methylamine.[1]

-

Purification: The residue is often a viscous oil or low-melting solid.[1] Recrystallize from Acetone/Ether or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required.[1]

-

Validation: Check for the disappearance of alkene protons (5.7–6.3 ppm) in ¹H NMR.

Protocol B: Library Generation via Amide Coupling

Rationale: The C3-carboxylic acid is the primary vector for diversification.[1] This protocol uses standard coupling reagents to attach pharmacophores (amines).[1]

Reagents:

-

Amine Partner: R-NH₂ (1.1 equiv) (e.g., benzylamine, aniline derivatives)[1]

-

Coupling Agent: HATU (1.2 equiv) or EDC/HOBt[1]

-

Base: DIPEA (3.0 equiv)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid intermediate in dry DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

-

Addition: Add the Amine Partner.

-

Incubation: Stir at Room Temperature for 12–24 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1]

-

Isolation: Evaporate solvent. Purify via prep-HPLC if necessary.

Part 4: Visualizations & Pathways

Figure 1: Synthetic Workflow & Mechanistic Pathway

Caption: Aza-Michael addition of methylamine to Itaconic acid followed by thermal cyclization to yield the lactam scaffold.

[1]

Figure 2: Diversity-Oriented Synthesis (DOS) Decision Tree

Caption: Strategic functionalization points of the scaffold for generating bioactive libraries.

Part 5: Quality Control & Characterization

To ensure the integrity of the intermediate before using it in expensive downstream coupling, verify the following parameters:

1. ¹H NMR (DMSO-d₆, 400 MHz):

-

Diagnostic Singlet:

12.6 ppm (COOH, broad).[1] -

N-Methyl:

2.7–2.8 ppm (Singlet, 3H).[1] -

Ring Protons: Look for the multiplet pattern of the CH₂-CH-CH₂ system between

2.3 and 3.5 ppm.[1] The absence of alkene peaks (from unreacted Itaconic acid) is critical.[1]

2. HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detection: UV 210 nm (Lactam absorption).[1] Note: The molecule has weak UV absorbance; ELSD or MS detection is preferred.[1]

Part 6: References

-

PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

Krikštaponis, K., et al. (2025).[1][8] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.[1][8] Retrieved from [Link][1][8]

-

Matulis, D., et al. (2023).[1] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3745.[1] Retrieved from [Link][1]

-

Tumosienė, I., et al. (2014).[1] Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology, 65(1). Retrieved from [Link]

Sources

- 1. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

Application Notes & Protocols: A Roadmap for Developing Novel Anti-Inflammatory Agents from the 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold

Abstract

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged heterocyclic scaffold recognized for a spectrum of biological activities.[1] This document provides a comprehensive, technically detailed guide for researchers engaged in the discovery and preclinical development of novel anti-inflammatory agents derived from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. We present a structured, field-proven workflow, from initial library synthesis and a robust in vitro screening cascade to in vivo efficacy validation and elucidation of the underlying mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Chronic inflammation is a critical pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Consequently, these pathways represent prime targets for therapeutic intervention.

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been successfully explored for various therapeutic applications, including antibacterial and anticancer agents.[4][5] Recent studies have also highlighted the potential of its derivatives as potent anti-inflammatory agents, making the this compound variant a compelling starting point for a targeted drug discovery program.[6] This guide provides the strategic framework and detailed methodologies to systematically explore this chemical space.

Section 1: Compound Library Synthesis

Expert Insight: The primary goal of this phase is to generate a diverse library of analogues by modifying the carboxylic acid moiety of the parent compound. This allows for the systematic exploration of Structure-Activity Relationships (SAR). Amide coupling is a robust and versatile reaction that enables the introduction of a wide array of chemical diversity at this position.

Protocol 1.1: General Procedure for Amide Derivative Synthesis

This protocol outlines the synthesis of an amide library from the this compound starting material.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

A diverse panel of primary and secondary amines

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

-